molecular formula C14H16IN3OS B216237 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

Katalognummer B216237
Molekulargewicht: 401.27 g/mol
InChI-Schlüssel: IAIJQFAPECKAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide, also known as DITPA, is a synthetic compound that has been studied extensively for its potential therapeutic applications in cardiovascular diseases. DITPA belongs to the class of thyromimetic agents, which are compounds that mimic the effects of thyroid hormones on various physiological processes.

Wirkmechanismus

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide exerts its effects by binding to and activating the thyroid hormone receptor beta (TRβ) in a tissue-specific manner. This leads to the upregulation of genes involved in various physiological processes such as metabolism, energy expenditure, and cardiac function.
Biochemical and Physiological Effects
This compound has been shown to increase the expression of genes involved in cardiac contractility and relaxation, leading to improved cardiac function. It also increases the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy expenditure and improved metabolic function. This compound has also been shown to decrease the expression of genes involved in inflammation and oxidative stress, leading to a reduction in cardiovascular risk factors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide in lab experiments is its tissue-specific activation of TRβ, which allows for targeted effects on specific physiological processes. However, one limitation is the potential for off-target effects on other tissues and physiological processes.

Zukünftige Richtungen

There are several potential future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in combination with other therapies for cardiovascular diseases such as heart failure. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more selective thyromimetic agents.

Synthesemethoden

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide has been studied for its potential therapeutic applications in various cardiovascular diseases such as heart failure, angina, and hypertension. It has been shown to improve cardiac function, increase cardiac output, and decrease peripheral vascular resistance. This compound has also been studied for its potential use in the treatment of obesity and metabolic disorders.

Eigenschaften

Molekularformel

C14H16IN3OS

Molekulargewicht

401.27 g/mol

IUPAC-Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide

InChI

InChI=1S/C14H16IN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI-Schlüssel

IAIJQFAPECKAOU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I

Kanonische SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.